Hepps
Overview
Description
It is widely used in biochemical and molecular biology research due to its ability to maintain a stable pH environment, which is crucial for various enzymatic reactions and protein studies . EPPS is particularly favored for its buffering capacity in the physiological pH range, typically between pH 7.3 and 8.7 .
Mechanism of Action
Target of Action
HEPPS, also known as EPPS, is primarily used as a buffering agent in biological and biochemical research . Its main target is the pH environment of biological systems. By maintaining a stable pH, it ensures the optimal conditions for various enzymatic reactions and protein studies .
Mode of Action
This compound operates by resisting changes in pH. It does this by absorbing or releasing H+ ions as necessary to maintain a stable pH environment . This ability to “buffer” pH changes is crucial for many biological and biochemical reactions, as these reactions often have a narrow pH range in which they can occur effectively.
Biochemical Pathways
The primary biochemical pathway that this compound influences is the regulation of pH in biological systems . By maintaining a stable pH, it allows for the optimal functioning of various biochemical reactions. In addition, research has shown that this compound can cause amyloid beta plaques, which are associated with Alzheimer’s disease, to break up . This suggests that this compound may influence biochemical pathways related to neurodegenerative diseases.
Pharmacokinetics
It is known that this compound is orally active and can penetrate the blood-brain barrier , which suggests that it has good bioavailability.
Result of Action
The primary result of this compound’s action is the maintenance of a stable pH environment, which is crucial for various enzymatic reactions and protein studies . Additionally, research on mice with Alzheimer’s disease-like amyloid beta plaques has shown that this compound can cause the plaques to break up, reversing some of the symptoms in the mice .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other ions in the solution . Its buffering capacity is optimal in the pH range of 7.3-8.7 . Outside of this range, its ability to resist changes in pH may be diminished. Furthermore, its pKa value is 8.0 at 25°C , indicating that its buffering capacity may vary with temperature.
Biochemical Analysis
Biochemical Properties
Hepps plays a crucial role in maintaining a stable pH environment, which is essential for various enzymatic reactions and protein studies. It interacts with enzymes, proteins, and other biomolecules by providing a consistent pH that ensures optimal activity and stability. For instance, this compound is often used in studies involving enzymes that are sensitive to pH changes, as it helps maintain the necessary conditions for their activity .
Cellular Effects
This compound influences various cellular processes by maintaining a stable pH environment. This stability is vital for cell signaling pathways, gene expression, and cellular metabolism. By ensuring that the pH remains constant, this compound allows cells to function optimally without the stress of fluctuating pH levels. This is particularly important in cell culture studies, where maintaining physiological pH is crucial for cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects by buffering hydrogen ions, thereby maintaining a stable pH. This buffering action involves the reversible binding of hydrogen ions, which prevents significant changes in pH. This compound does not directly interact with biomolecules but instead creates an environment that allows these molecules to function correctly. This is particularly important for enzymes that require a specific pH range for their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound remain consistent over time, provided that the buffer is stored and handled correctly. This compound is stable under typical laboratory conditions and does not degrade significantly over time. Long-term studies have shown that this compound maintains its buffering capacity, ensuring that the pH remains stable throughout the duration of experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At optimal dosages, this compound effectively maintains pH stability without causing adverse effects. At high doses, this compound can lead to toxicity and adverse effects, such as disruptions in cellular metabolism and enzyme activity. It is essential to determine the appropriate dosage to avoid these negative outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that require stable pH conditions. It interacts with enzymes and cofactors that are sensitive to pH changes, ensuring that these metabolic processes proceed efficiently. By maintaining a stable pH, this compound helps regulate metabolic flux and metabolite levels, which are crucial for cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion. It does not rely on specific transporters or binding proteins for its movement. Once inside the cell, this compound localizes to areas where pH stability is required, such as the cytoplasm and organelles involved in metabolic processes .
Subcellular Localization
This compound is primarily localized in the cytoplasm and organelles where pH regulation is critical. It does not have specific targeting signals or post-translational modifications that direct it to particular compartments. Instead, its distribution is determined by the need for pH stability in various cellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
EPPS can be synthesized through the reaction of 1-(2-hydroxyethyl)piperazine with 1,3-propanesultone. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product . The reaction can be represented as follows:
1-(2-hydroxyethyl)piperazine+1,3-propanesultone→EPPS
Industrial Production Methods
Industrial production of EPPS involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
EPPS primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyethyl and sulfonic acid groups . It can also participate in hydrogen bonding due to its zwitterionic nature .
Common Reagents and Conditions
Substitution Reactions: EPPS can react with various electrophiles under mild conditions to form substituted derivatives.
Hydrogen Bonding: EPPS can form hydrogen bonds with water and other polar solvents, which is essential for its buffering capacity.
Major Products Formed
The major products formed from the reactions of EPPS depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives .
Scientific Research Applications
EPPS is extensively used in scientific research due to its versatile properties:
Comparison with Similar Compounds
EPPS is part of a group of compounds known as Good’s buffers, which are designed to maintain stable pH environments in biological and biochemical research. Similar compounds include:
HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid): Similar to EPPS but with a different sulfonic acid group.
PIPES (1,4-Piperazinediethanesulfonic acid): Another Good’s buffer with a different pH range.
MES (2-(N-Morpholino)ethanesulfonic acid): A Good’s buffer with a lower pH range compared to EPPS
EPPS is unique due to its specific pH range and buffering capacity, making it suitable for a wide range of applications in biological and biochemical research .
Properties
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O4S/c12-8-7-11-5-3-10(4-6-11)2-1-9-16(13,14)15/h12H,1-9H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMKDGYPWMGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCS(=O)(=O)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066003 | |
Record name | HEPPS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
Record name | 4-(2-Hydroxyethyl)-1-piperazinepropane sulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11439 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16052-06-5 | |
Record name | EPPS | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16052-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hepps | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016052065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperazinepropanesulfonic acid, 4-(2-hydroxyethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | HEPPS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxyethyl)-1-piperazinepropanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HEPPS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JN5PQW99C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is HEPPS, and what is it primarily used for?
A1: this compound stands for N-(2-Hydroxyethyl)piperazine-N′-3-propanesulfonic acid. It is a zwitterionic buffer commonly used in biological and biochemical research to maintain a stable pH in experimental solutions. []
Q2: What is the pKa value of this compound, and what pH range is it suitable for?
A2: The pKa2 value of this compound is approximately 7.9 at 25°C, making it suitable for buffering solutions in the physiological pH range of 7.2 to 8.2. [, , ]
Q3: What are the advantages of using this compound over other buffers in the same pH range?
A3: this compound exhibits good chemical stability, minimal metal binding (except for copper and lead), and low light absorbance, making it suitable for various spectroscopic techniques. [, , , ]
Q4: Are there any limitations to using this compound as a buffer?
A4: this compound can complex with copper and lead, potentially interfering with experiments involving these metals. It also shows some temperature dependence of its pKa value. [, , , ]
Q5: How does this compound interact with copper and lead ions?
A5: this compound forms stable complexes with copper (Cu) and lead (Pb) ions. Stability constants for these complexes have been determined through potentiometric titrations. [, ]
Q6: Does this compound complex with other metal ions commonly used in biological experiments?
A6: Under typical experimental conditions, this compound does not significantly complex with cadmium or zinc. []
Q7: Can the interaction of this compound with copper or lead affect experimental results?
A7: Yes, the strong binding of this compound to copper and lead can influence the electrochemical behavior of these metals and potentially impact experimental results, particularly in metal speciation studies. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C9H18N2O4S, and its molecular weight is 254.33 g/mol. [, , , ]
Q9: What analytical techniques are commonly used to characterize and quantify this compound?
A11: Potentiometric titrations are widely employed to determine the pKa values and metal binding constants of this compound. Other techniques, such as NMR spectroscopy and mass spectrometry, can be used for structural characterization and purity assessment. [, , , ]
Q10: Are there any suitable alternatives to this compound for buffering in the physiological pH range?
A12: Yes, alternative zwitterionic buffers such as MOPS, MES, and HEPES can be considered, depending on the specific application and potential interactions with other experimental components. [, , ]
Q11: What is the environmental impact of this compound, and how can it be minimized?
A13: While this compound is generally considered to have low environmental toxicity, responsible disposal practices and appropriate waste management procedures should be followed to minimize any potential impact. []
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